N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide
Overview
Description
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyridine ring substituted with an iodine atom at the 5-position and a benzenesulfonamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide typically involves the following steps:
Iodination of Pyridine: The starting material, 2-pyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonamide Formation: The iodinated pyridine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of 2-pyridine are iodinated using industrial-scale reactors.
Continuous Flow Sulfonamide Formation: The iodinated intermediate is continuously fed into a reactor with 4-methylbenzenesulfonyl chloride and a base to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their conformation and affecting their function.
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Uniqueness
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the sulfonamide group makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQZWFRWAZIXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617882 | |
Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209971-43-7 | |
Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.